molecular formula C8H5F2NO4 B1418476 Methyl 2,5-difluoro-3-nitrobenzoate CAS No. 1154278-08-6

Methyl 2,5-difluoro-3-nitrobenzoate

Cat. No. B1418476
M. Wt: 217.13 g/mol
InChI Key: LASMPKWBIDRHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-difluoro-3-nitrobenzoate is a chemical compound with the CAS Number: 1154278-08-6 . It has a molecular weight of 217.13 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2,5-difluoro-3-nitrobenzoate . The InChI code for this compound is 1S/C8H5F2NO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 .


Physical And Chemical Properties Analysis

Methyl 2,5-difluoro-3-nitrobenzoate is a powder that is stored at room temperature .

Scientific Research Applications

Spectroscopic Analysis and Solubility Studies

  • Solubility Determination : Abraham model solute descriptors for similar compounds, like 2-methyl-3-nitrobenzoic acid, have been determined using spectroscopic methods. This research enables the prediction of solubility in various organic solvents, which is crucial for chemical synthesis and pharmaceutical applications (Hart et al., 2017).

Biological Applications

  • Biochemical Analysis : A water-soluble aromatic disulfide derivative of a similar compound, 5,5′-dithiobis(2-nitrobenzoic acid), has been used for determining sulfhydryl groups in biological materials, showing its importance in biochemical research (Ellman, 1959).

Chemical Synthesis and Process Improvement

  • Green Synthesis Methods : Research has been conducted on environmentally friendly nitration processes for similar compounds, like the synthesis of 5-methyl-2-nitrobenzoic acid, highlighting advancements in green chemistry and process optimization (Mei et al., 2018).

Analytical Chemistry Applications

  • Quantitative Determination : Methods have been developed for the quantitative determination of similar compounds, such as 2-methyl-3-nitrobenzoic acid, through gas chromatography, indicating its relevance in analytical chemistry for purity monitoring (Xue & Nan, 2002).

Material Science and Crystallography

  • Crystal Structure Analysis : Studies on hydrogen-bonded structures of related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, provide insights into the molecular interactions and crystal engineering, useful in material science (Portilla et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2,5-difluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASMPKWBIDRHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-difluoro-3-nitrobenzoate

CAS RN

1154278-08-6
Record name methyl 2,5-difluoro-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2,5-Difluoro-3-nitrobenzoic acid (2.00 g, 9.847 mmol) was dissolved in MeOH (60 mL). TMSCl (6.220 mL, 49.24 mmol) was added, and the reaction mixture was stirred at reflux for 4 hours. The reaction mixture was concentrated to about 20 mL, and the crystals produced were filtered and dried under high vacuum providing methyl 2,5-difluoro-3-nitrobenzoate (1.55 g, 72.4%) as a crystalline solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
6.22 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-difluoro-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-difluoro-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,5-difluoro-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,5-difluoro-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,5-difluoro-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,5-difluoro-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.